molecular formula C19H17N3O4S2 B2716272 N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1020982-91-5

N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2716272
CAS No.: 1020982-91-5
M. Wt: 415.48
InChI Key: NKEJEEMVGSUIFW-UHFFFAOYSA-N
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Description

The compound N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide features a thiazole core substituted with a 3-oxopropyl chain bearing a benzodioxolylmethylamino group and a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[4-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c23-17(20-9-12-3-5-14-15(8-12)26-11-25-14)6-4-13-10-28-19(21-13)22-18(24)16-2-1-7-27-16/h1-3,5,7-8,10H,4,6,9,11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEJEEMVGSUIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling of the benzo[d][1,3]dioxole and thiazole rings: This step involves the formation of an amide bond between the benzo[d][1,3]dioxole moiety and the thiazole ring using coupling reagents such as EDCI or DCC.

    Introduction of the thiophene carboxamide group: The final step involves the reaction of the intermediate with thiophene-2-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting specific enzymes: The compound may inhibit enzymes involved in key biological processes, leading to the disruption of cellular functions.

    Binding to receptors: It may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    Inducing apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares key structural motifs with several analogs documented in the literature:

Benzodioxole-Containing Analogs
  • Compound 72 (): Features a benzo[d][1,3]dioxol-5-yl group linked via a cyclopropane-carboxamide to a thiazole ring substituted with 4-methoxyphenyl and methylthio groups. While the benzodioxole moiety is retained, the absence of the 3-oxopropyl chain and thiophene carboxamide distinguishes it from the target compound. Its synthesis yielded 27%, indicating moderate feasibility .
Thiophene/Thiazole Carboxamides
  • Nitrothiophene Carboxamides (): N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide: Contains a nitro group on the thiophene ring and a trifluoromethyl-substituted phenyl group on the thiazole. N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide: Substituted with difluorophenyl, it achieved 99.05% purity, highlighting the impact of halogenation on synthetic efficiency .
Benzothiazole Derivatives
  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) (): Incorporates a chlorophenyl group and a benzothiazole core. Its 70% yield underscores the feasibility of coupling chlorinated aromatics with thiazolidinone systems .

Physicochemical Properties

Key differences in substituents correlate with variations in purity, yield, and stability:

Compound Class Key Substituents Yield (%) Purity (%) Structural Impact Reference
Nitrothiophene Carboxamides Nitro, trifluoromethylphenyl - 42 Electron-withdrawing groups reduce purity
Nitrothiophene Carboxamides Nitro, difluorophenyl - 99.05 Halogenation enhances stability
Benzodioxole-Thiazole Hybrid Benzodioxolyl, methylthio 27 - Cyclopropane linker affects synthetic yield
Benzothiazole Derivatives Chlorophenyl, benzothiazole 70 - Chlorine enhances electrophilic reactivity

Biological Activity

N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, thiazole, and thiophene rings. Its molecular formula is C18H18N4O3SC_{18}H_{18}N_4O_3S, with a molecular weight of approximately 374.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have shown inhibitory activity against various targets including:

  • Cholinesterase Enzymes : These enzymes are crucial in the pathophysiology of Alzheimer's disease. Inhibitors can enhance acetylcholine levels, potentially improving cognitive function.
  • Histone Deacetylases (HDACs) : Compounds exhibiting HDAC inhibitory activity have implications in cancer therapy by altering gene expression related to cell proliferation and apoptosis.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

  • Cholinesterase Inhibition : The compound demonstrated significant inhibition against acetylcholinesterase (AChE), which is critical for neurodegenerative disease treatment. For example, related compounds showed IC50 values ranging from 0.025 µM to 0.027 µM against AChE .
  • Antioxidant Activity : The antioxidant potential was evaluated using DPPH radical scavenging assays. Similar compounds exhibited high scavenging activity, indicating the compound's potential to mitigate oxidative stress .
  • Cytotoxicity : Cytotoxicity assays on various cell lines (e.g., NIH/3T3) revealed that the compound maintained non-cytotoxic profiles with IC50 values exceeding 100 µM, suggesting a favorable safety profile for further development .

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, related compounds improved cognitive function and reduced amyloid plaque deposition, indicating potential neuroprotective effects.
  • Cancer Cell Lines : Studies involving cancer cell lines demonstrated that derivatives of this compound could induce apoptosis and inhibit tumor growth through HDAC inhibition mechanisms .

Comparative Table of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
AChE InhibitionN-(4-(...))0.025 - 0.027
Antioxidant ActivityN-(4-(...))>90% inhibition
Cytotoxicity (NIH/3T3 Cells)N-(4-(...))>100
HDAC InhibitionRelated Compounds0.5 - 1.9

Q & A

Q. Optimization Tips :

  • Yield improvement : Use anhydrous solvents and controlled stoichiometry (e.g., 1:1 molar ratios of reactants) to minimize side reactions .
  • Purification : Recrystallization from ethanol/water (4:1) or DMF/H2O can enhance purity .

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepSolventReagents/CatalystsTemperature/TimeYieldRef.
Amide couplingEthanolTriethylamine, reflux7 hours76%
Thiazole cyclizationDioxaneChloroacetyl chloride20–25°C, 1 hour76%

Basic: What characterization techniques are critical for confirming the compound’s structure?

Answer:
Essential techniques include:

  • FT-IR spectroscopy : Identify key functional groups (e.g., C=O at ~1680–1720 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substitution patterns and chemical environments (e.g., thiophene protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., M⁺ peaks with 3.81% relative abundance in analogous compounds) .

Data Validation : Cross-reference experimental results with computational predictions (e.g., elemental analysis for C, H, N content) to resolve discrepancies .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions often arise from:

  • Impurity interference : Use column chromatography or preparative HPLC to isolate pure fractions before analysis .
  • Tautomerism/rotamers : Perform variable-temperature NMR or 2D-COSY to distinguish dynamic equilibria .
  • Crystallographic validation : Single-crystal X-ray diffraction (if feasible) provides unambiguous structural confirmation .

Case Study : reported a 0.5% deviation in carbon content between experimental and theoretical values, resolved by repeating combustion analysis under controlled O2 flow .

Advanced: What experimental designs are recommended for assessing antitumor or antimicrobial activity?

Answer:

  • In vitro assays :
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
    • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Mechanistic studies :
    • Enzyme inhibition : Evaluate inhibition of topoisomerase II or bacterial dihydrofolate reductase .
    • Apoptosis assays : Flow cytometry for Annexin V/PI staining .

Key Controls : Include standard drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) and solvent blanks .

Advanced: How can molecular docking studies be applied to predict binding modes with biological targets?

Answer:

  • Target selection : Prioritize proteins with structural homology to known targets of thiazole derivatives (e.g., EGFR kinase, DNA gyrase) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare docking scores (ΔG) with experimental IC50 values to refine force field parameters .

Example : highlighted the role of the trifluoromethyl group in enhancing lipophilicity and target affinity, a finding supported by docking into hydrophobic enzyme pockets .

Basic: What strategies mitigate low yields in the final coupling step?

Answer:

  • Activating agents : Use HATU or EDCI/HOBt for efficient amide bond formation .
  • Temperature control : Maintain reactions at 0–5°C to suppress hydrolysis of acid chlorides .
  • Workup optimization : Extract products with ethyl acetate (3× volumes) and dry over Na2SO4.

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the thiophene ring to enhance metabolic stability .
  • Side-chain variations : Replace benzo[d][1,3]dioxole with substituted aryl groups to modulate steric and electronic effects .
  • Bioisosteric replacement : Substitute the thiazole ring with oxadiazole to improve solubility .

Q. Table 2: SAR Insights from Analogous Compounds

ModificationBiological ImpactRef.
-CF3 additionIncreased lipophilicity (logP +0.9)
Thiazole → OxadiazoleImproved aqueous solubility

Basic: How should researchers handle discrepancies in elemental analysis results?

Answer:

  • Repeat analyses : Conduct triplicate measurements under standardized conditions (e.g., 1000°C combustion for CHNS analysis) .
  • Calibration checks : Use certified reference materials (e.g., acetanilide) to calibrate instruments .
  • Alternative methods : Validate via high-resolution mass spectrometry (HRMS) if combustion data remain inconsistent .

Advanced: What computational methods predict pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 inhibition .
  • Metabolic stability : Simulate phase I/II metabolism with StarDrop or MetaSite .
  • Solubility : Apply the General Solubility Equation (GSE) using melting point and logP data .

Advanced: How can AI/ML enhance synthesis and property prediction?

Answer:

  • Retrosynthesis planning : Use IBM RXN for Chemistry or Synthia to propose optimal routes .
  • Reaction optimization : Bayesian optimization for parameter tuning (e.g., solvent, catalyst) .
  • Property prediction : Train ML models on datasets like ChEMBL to forecast bioactivity or toxicity .

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